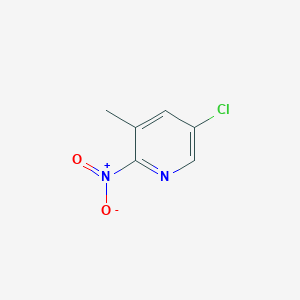
5-Chloro-3-methyl-2-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-methyl-2-nitropyridine is a light-yellow to brown powder or crystals . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes and chemical production processes .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular formula of 5-Chloro-3-methyl-2-nitropyridine is C6H5ClN2O2 . The InChI code is 1S/C6H5ClN2O2/c1-4-2-5(7)3-8-6(4)9(10)11/h2-3H,1H3 and the InChI key is JQKDQMHAQKONAB-UHFFFAOYSA-N .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
5-Chloro-3-methyl-2-nitropyridine is a solid at room temperature . It has a molecular weight of 172.57 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis of Organic Compounds
5-Chloro-3-methyl-2-nitropyridine serves as an important intermediate in the synthesis of complex organic molecules. For instance, its reactivity has been utilized in the synthesis of 3-aminopyridine derivatives through palladium-catalyzed cross-coupling reactions. These derivatives have potential applications in medicinal chemistry due to their biological activities (Niu, Li, Doyle, & Chen, 1998). Additionally, modifications of this compound have led to the development of potential anticancer agents, showcasing the utility of 5-Chloro-3-methyl-2-nitropyridine in drug discovery processes (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Molecular Electronics
Research has also explored the use of nitropyridine derivatives in molecular electronics. One study demonstrated the ability of a 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine molecule, related to 5-Chloro-3-methyl-2-nitropyridine, to exhibit charge-induced conformational switching and rectifying behavior, suggesting its potential as a programmable molecular diode (Derosa, Guda, & Seminario, 2003). This highlights the role of nitropyridine derivatives in developing nano-electronic devices.
Material Science
In material science, derivatives of 5-Chloro-3-methyl-2-nitropyridine have been used to engineer noncentrosymmetric crystals for applications in nonlinear optics. The design of these materials combines mineral and organic components to enhance properties like optical polarizability and damage resistance. An example is the synthesis of 2-amino-5-nitropyridinium dihydrogen monophosphate, which demonstrates the approach's validity in creating materials with improved second harmonic generation efficiency (Masse & Zyss, 1991).
Spectroscopic and Structural Analysis
Lastly, spectroscopic and structural analyses of nitropyridine derivatives contribute to a deeper understanding of their physical and chemical properties. Investigations into the structures, vibrational, electronic, and NBO analyses of chloro-nitropyridines have provided insights into their molecular stability, electronic properties, and reactivity. These studies are fundamental for the rational design of new compounds and materials (Velraj, Soundharam, & Sridevi, 2015).
Safety and Hazards
When handling 5-Chloro-3-methyl-2-nitropyridine, it is recommended to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
5-Chloro-3-methyl-2-nitropyridine is a chemical compound that is often used in laboratory settings for the synthesis of various substances It’s known to be used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
As a reagent in suzuki–miyaura coupling reactions, it contributes to the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
As a reagent in suzuki–miyaura coupling reactions, it contributes to the formation of carbon–carbon bonds, which are fundamental to the structure of many organic compounds .
Action Environment
The action, efficacy, and stability of 5-Chloro-3-methyl-2-nitropyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions in which it is used are known for their mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other functional groups.
Eigenschaften
IUPAC Name |
5-chloro-3-methyl-2-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-2-5(7)3-8-6(4)9(10)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKDQMHAQKONAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-methyl-2-nitropyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


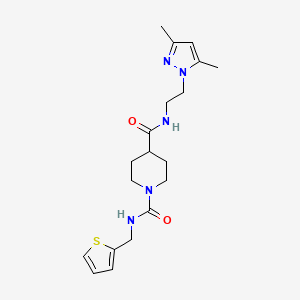
![(2Z)-N-(5-chloro-2-methoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2882263.png)
![N-(benzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2882267.png)

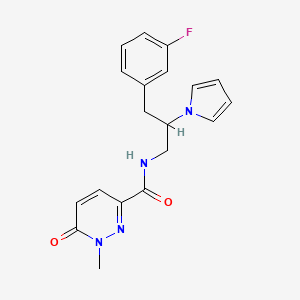
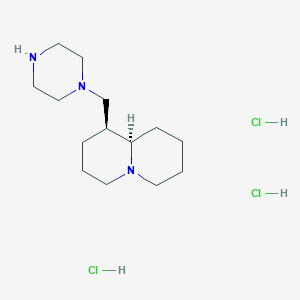
![(4-[(2-Fluorophenyl)methoxy]phenyl)methanol](/img/structure/B2882272.png)

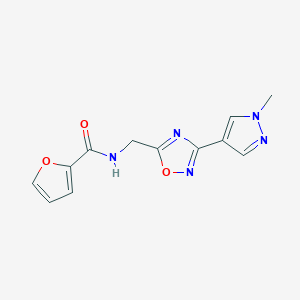

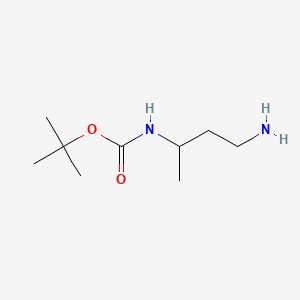
![(2,4-dichlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2882282.png)
![3-(3,4-dichlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2882284.png)